



# Application Notes and Protocols for the Analytical Detection of Prometryn Residues

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Prometryn** is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2][3] Due to its potential for persistence in the environment and accumulation in the food chain, sensitive and reliable analytical methods are crucial for monitoring its residues in different matrices to ensure food safety and environmental protection. [3] This document provides detailed application notes and protocols for three widely used analytical techniques for the determination of **prometryn** residues: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

## **Quantitative Data Summary**

The following tables summarize the key quantitative performance parameters for the different analytical methods discussed. This allows for a direct comparison of their sensitivity, accuracy, and precision.

Table 1: Performance of LC-MS/MS Methods for **Prometryn** Detection



Matrix	Method	LOQ	LOD	Recovery (%)	RSD (%)	Referenc e
Soil	TSP- LC/MS/MS	10 μg/kg	-	-	-	[4]
Herbal Teas	QuEChER S- LC/MS/MS	-	-	High	-	
Multiple Food Commoditi es	LC/MS/MS	0.01 mg/kg	-	-	-	[5]

Table 2: Performance of GC-MS Methods for **Prometryn** Detection

Matrix	Method	LOQ	LOD	Recovery (%)	RSD (CV%)	Referenc e
Clam	GC-MS (SIM)	0.04 mg/kg	-	84.0 - 98.0	3.0 - 7.1	[3][6][7]
Plant and Water	GC-NCD	0.06 μg/mL	0.02 μg/mL	81 - 107	0.10 - 3.30	[8]

Table 3: Performance of Immunoassay Methods for **Prometryn** Detection



Method	IC50	LOD	Recovery (%)	RSD (%)	Reference
ic-ELISA	2.4 ng/mL	0.5 ng/mL	Consistent with LC- MS/MS	-	[9][10][11]
Colloidal Gold Immunochro matographic Test Strips	18.6 ng/mL	-	70 - 106	1.1 - 8.1	[9][10]
Lateral Flow Immunochro matographic Assay (LFIA)	0.6 ng/mL	50 ng/mL (cut-off)	99.3 - 104.3	-	[12][13]

# Experimental Protocols and Workflows Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of **prometryn** residues in complex matrices. The following protocol is based on a method for soil analysis and incorporates the widely used QuEChERS sample preparation for broader applicability.



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Caption: Workflow for **Prometryn** Residue Analysis using LC-MS/MS.



- a) Sample Preparation (QuEChERS Method)[14]
- Sample Weighing: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. For samples with low water content, add 10 mL of water.
- Salting Out: Add a salt mixture (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate,
   0.5 g disodium hydrogen citrate sesquihydrate).
- Shaking: Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO<sub>4</sub>, 50 mg primary secondary amine (PSA)).
- Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
- Final Extract: Collect the supernatant, filter through a 0.22  $\mu m$  filter, and transfer to an autosampler vial for LC-MS/MS analysis.
- b) LC-MS/MS Instrumental Analysis[4][15]
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18 or equivalent.
- Mobile Phase:
  - A: Water with 0.1% Formic Acid
  - B: Acetonitrile with 0.1% Formic Acid
- Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute prometryn, followed by a column wash and re-equilibration.



- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- MS System: Agilent 6490 Triple Quadrupole or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - Prometryn Transitions (example): Q1: 242.1 -> Q3: 200.1 (Quantifier), Q1: 242.1 -> Q3: 158.1 (Qualifier)[14]

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a robust and reliable technique for **prometryn** analysis, particularly in less complex matrices or after thorough cleanup.



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Caption: Workflow for **Prometryn** Residue Analysis using GC-MS.

- a) Sample Preparation (for Clam Samples)[3]
- Extraction: Homogenize the clam sample and extract with acetonitrile.
- Concentration: Concentrate the extract.
- Solvent Exchange: Dissolve the residue in a hexane/acetone mixture (e.g., 20% acetone in hexane).

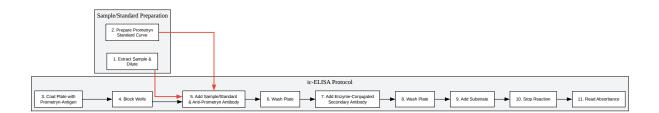


- Solid Phase Extraction (SPE) Cleanup: Pass the solution through a Florisil cartridge to remove interferences.
- Elution: Elute **prometryn** from the cartridge with an appropriate solvent.
- Final Concentration: Concentrate the eluate and reconstitute in a suitable solvent for GC-MS analysis.
- b) GC-MS Instrumental Analysis[3][6]
- GC System: Agilent 7890A or equivalent.
- Column: DB-5MS capillary column (30m x 0.25mm, 0.25 μm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 1 min.
  - Ramp 1: 20°C/min to 180°C.
  - Ramp 2: 5°C/min to 280°C, hold for 5 min.
- MS System: Mass Selective Detector.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
  - Monitoring Ion (example): m/z 241 for quantification.[3]

## **Enzyme-Linked Immunosorbent Assay (ELISA)**

ELISA is a high-throughput screening method based on the specific binding of an antibody to **prometryn**. The indirect competitive ELISA (ic-ELISA) is a common format.





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Caption: Workflow for **Prometryn** Residue Analysis using ic-ELISA.

- Coating: Dilute **prometryn**-ovalbumin (OVA) conjugate in coating buffer and add 100  $\mu$ L to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with a washing buffer (e.g., PBST).
- Blocking: Add 200 μL of blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubate for 2 hours at 37°C.
- Washing: Repeat the washing step.
- Competitive Reaction: Add 50  $\mu$ L of **prometryn** standard solution or sample extract and 50  $\mu$ L of anti-**prometryn** monoclonal antibody to each well. Incubate for 1 hour at 37°C.
- Washing: Repeat the washing step.
- Secondary Antibody: Add 100 μL of enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) to each well. Incubate for 1 hour at 37°C.
- Washing: Repeat the washing step.



- Substrate Addition: Add 100 μL of TMB substrate solution to each well and incubate in the dark for 15 minutes at 37°C.
- Stopping Reaction: Add 50 μL of stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>) to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration
  of prometryn is inversely proportional to the color signal.

### Conclusion

The choice of analytical method for **prometryn** residue detection depends on the specific requirements of the analysis, including the matrix type, required sensitivity, sample throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for confirmatory analysis and trace-level quantification in complex matrices. GC-MS is a reliable and robust alternative, particularly for volatile and semi-volatile compounds. Immunoassays like ELISA provide a rapid and cost-effective solution for screening a large number of samples, with positive results typically requiring confirmation by a chromatographic method. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in selecting and implementing the most appropriate method for their analytical needs.

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